ReACp53 is a cell-permeable peptide designed to inhibit the aggregation of mutant p53 proteins, which are implicated in various cancers. Mutations in the p53 gene often lead to the formation of amyloid-like aggregates that compromise its tumor-suppressing functions. ReACp53 specifically targets these aggregates, restoring the wild-type conformation of p53 and enabling its transcriptional activity. This peptide has shown promise as a therapeutic agent against cancers associated with p53 mutations, particularly in ovarian and prostate cancers .
The primary chemical reaction involving ReACp53 is its binding to mutant p53 proteins, particularly those with mutations such as R175H. This binding stabilizes the protein's structure and prevents further aggregation. Molecular dynamics simulations have demonstrated that ReACp53 interacts with specific residues in the mutant p53, forming hydrophobic interactions and hydrogen bonds that protect aggregation-prone segments from exposure to water . The peptide's ability to decrease the flexibility of disordered loops in the mutant protein is crucial for its function .
ReACp53 has been shown to restore the transcriptional activity of mutant p53 proteins, which is essential for regulating genes involved in cell cycle control and apoptosis. In vitro studies indicate that ReACp53 induces mitochondrial cell death in cancer cells harboring mutant p53, reduces DNA synthesis, and inhibits tumor growth in xenograft models . Additionally, treatment with ReACp53 has been associated with increased apoptosis rates in cancer cells, highlighting its potential as an anti-cancer agent .
The synthesis of ReACp53 typically involves solid-phase peptide synthesis (SPPS), a common method for producing peptides by sequentially adding amino acids to a growing chain. The process allows for precise control over the sequence and modifications of the peptide, ensuring high purity and yield. Following synthesis, ReACp53 is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities or unreacted starting materials .
ReACp53 is primarily explored for its therapeutic applications in oncology. Its ability to target mutant p53 aggregates makes it a candidate for treating various cancers where p53 mutations are prevalent. Studies have shown that combining ReACp53 with traditional chemotherapeutics like carboplatin enhances anti-tumor efficacy, suggesting its role as an adjuvant therapy . Furthermore, ongoing research aims to investigate its potential in other cancer types and its mechanism of action at the molecular level .
Interaction studies have revealed that ReACp53 specifically binds to certain regions of mutant p53 proteins, particularly those involved in aggregation. For instance, it has been shown to interact with residues 180–233 of the R175H mutant through strong hydrophobic interactions and salt bridges. These interactions are crucial for stabilizing the protein conformation and preventing aggregation . Additionally, studies have indicated that ReACp53 can affect the interaction between mutant p53 and Mdm2, a protein involved in regulating p53 degradation .
ReACp53 shares similarities with several other compounds designed to target p53 mutations or protein aggregation. Here are some notable examples:
| Compound Name | Mechanism | Unique Features |
|---|---|---|
| PRIMA-1 (p53 reactivation with induction of massive apoptosis-1) | Reactivates mutant p53 by refolding | Targets a broad range of missense mutations |
| APR-246 (methylated form of PRIMA-1) | Alkylating agent that binds cysteine residues | Enhances membrane permeability |
| ADH-6 | Disrupts pre-formed aggregates | Strong binding affinity for specific p53 mutants |
| Pifithrin-α | Inhibits p53 transcriptional activity | Primarily used in research settings |
ReACp53 stands out due to its specific targeting of aggregation-prone regions in mutant p53 proteins, which distinguishes it from broader-acting agents like PRIMA-1 and APR-246. Its unique mechanism of inhibiting aggregation while restoring functional activity makes it a promising candidate for targeted cancer therapies .
ReACp53 represents a synthetic cell-penetrating peptide compound with the molecular formula C108H206N52O24 [1] [8]. This peptide consists of seventeen amino acid residues arranged in the specific sequence RRRRRRRRRRPILTRITLE, where the first ten residues comprise a polyarginine cell-penetrating domain followed by a seven-residue functional domain [9]. The molecular weight of ReACp53 is precisely 2617.13 Daltons [1] [8] [9], making it a relatively large peptide compound within the therapeutic peptide class.
The structural design of ReACp53 is based on the aggregation-prone sequence of the tumor suppressor protein p53, specifically targeting residues 252-258 within the DNA-binding domain [7]. The peptide incorporates the sequence PILTRITLE, which represents a modified version of the natural p53 aggregation-prone segment LTIITLE [7]. This modification includes the strategic substitution of isoleucine-254 with arginine to create an aggregation-suppressing effect [16].
The physical properties of ReACp53 demonstrate its suitability for biological applications. The compound exhibits notable water solubility, with reported values ranging from 25 to 50 milligrams per milliliter, corresponding to approximately 9.17 to 19.1 millimolar concentrations [1] [10]. In dimethyl sulfoxide, ReACp53 demonstrates enhanced solubility at 90 milligrams per milliliter [8]. The peptide maintains stability when stored at minus twenty degrees Celsius under desiccating conditions [9].
The development of ReACp53 represents a paradigm shift in therapeutic peptide design, utilizing structure-based rational approaches to target protein aggregation [1]. The design process began with computational identification of aggregation-prone regions within the p53 protein using the ZipperDB algorithm, which revealed that residues 252-258 in the DNA-binding domain exhibited the highest aggregation propensity with Rosetta energies below -23 kcal/mol [1]. This systematic computational screening provided the foundational knowledge necessary for subsequent rational design efforts.
The structural characterization of the target amyloid-forming segments was accomplished through X-ray crystallography, yielding atomic-resolution structures of both LTIITLE (residues 252-258) and TIITLE (residues 253-258) segments [1] [2]. These structures revealed that LTIITLE forms a class 2 face-to-back amyloid spine, while TIITLE adopts a class 1 face-to-face interface configuration. Both segments assembled as tight, dry steric zippers with characteristic β-sheet architectures that facilitate intermolecular aggregation. The availability of these high-resolution structures enabled precise mapping of critical interaction sites and provided the structural template for inhibitor design [1].
The rational design approach implemented for ReACp53 development employed a modified strategy that prioritized sequence specificity while maintaining structural complementarity to the target amyloid spine [1]. The design philosophy centered on creating a peptide that could competitively bind to the aggregation-prone segment while incorporating aggregation-inhibiting residues at strategic positions. This approach differed from traditional small molecule inhibitors by utilizing the same molecular recognition principles that drive the original aggregation process.
Computational screening evaluated various substitution patterns, with particular focus on positions 1, 3, and 5 of the LTIITLE sequence [1]. Single and double substitutions with lysine or arginine residues were systematically tested, as these positively charged amino acids are known to disrupt amyloid formation through electrostatic repulsion and steric hindrance [2]. The Rosetta computational platform was employed to score structural complementarity between candidate peptides and the original amyloid template, providing quantitative assessment of binding energy and structural fit [1].
The optimization process resulted in the selection of the LTRITLE sequence as the most promising candidate, featuring an arginine substitution at position 3 (corresponding to I254R in the full-length p53 protein) [1]. This specific substitution was designed to create a steric clash that prevents additional LTIITLE molecules from binding to the amyloid spine, effectively blocking further aggregation. When mapped onto the atomic structure of the LTIITLE segment, the arginine residue occupies a position that sterically interferes with the binding interface required for amyloid fiber extension [1].
Experimental validation of candidate peptides was conducted through in vitro aggregation assays, confirming that the LTRITLE sequence effectively inhibited peptide aggregation at substoichiometric concentrations [1]. The specificity of inhibition was verified through comparative studies with related sequences, demonstrating that the designed peptide selectively targeted the intended aggregation pathway without affecting other protein interactions. These validation studies established the proof-of-concept for structure-based aggregation inhibitor design and provided confidence in the rational design approach [1].
The integration of cell-penetrating peptide technology was essential for achieving intracellular delivery of the aggregation inhibitor [1]. A poly-arginine sequence consisting of nine arginine residues was selected as the cell-penetrating component based on its well-established ability to facilitate membrane translocation of attached cargo molecules. The cell-penetrating peptide was positioned at the N-terminus of the construct, connected to the active LTRITLE sequence through a three-residue linker (RPI) derived from the native p53 sequence [1].
The final ReACp53 sequence (RRRRRRRRRRPILTRITLE) represents an optimized design that balances multiple functional requirements: cell penetration, aggregation inhibition, and structural stability [3] [4] [5] [6]. The 19-amino acid peptide has a molecular weight of 2617.13 Da and molecular formula C108H206N52O24, placing it within the optimal size range for cellular uptake while maintaining sufficient complexity for specific molecular recognition [3] [4] [5] [6].
Advanced molecular dynamics simulations have provided detailed insights into the mechanism by which ReACp53 inhibits p53 aggregation at the atomic level [7] [8] [9] [10]. All-atom molecular dynamics studies of the ReACp53 peptide interacting with the aggregation-prone R175H mutant revealed that the peptide specifically binds to residues 180-233 of the p53 core domain through a combination of hydrophobic interactions and electrostatic contacts [7] [8] [9].
The binding mechanism involves strong hydrophobic interactions between ReACp53 and residues L188 and L201 of the p53 core domain, supplemented by salt bridge formation with acidic residues D186, E198, D204, E221, and E224 [7] [8] [9]. These interactions create a stable binding complex that effectively shields the aggregation-prone fragment (residues 182-213) from water exposure, thereby preventing the conformational changes that initiate amyloid formation [7] [8] [9].
Molecular dynamics simulations demonstrate that ReACp53 binding stabilizes the ordered secondary structure of the p53 core domain while reducing the flexibility of disordered loops that contribute to aggregation susceptibility [7] [8] [9] [10]. The peptide increases intra-molecular interactions within the p53 core domain, promoting a more stable, wild-type-like conformation that is resistant to aggregation. This mechanism represents a novel approach to protein rescue that operates through conformational stabilization rather than direct competitive inhibition [7] [8] [9].
The rational design of ReACp53 incorporated detailed analysis of structural complementarity between the inhibitor peptide and its target binding site [1]. Computational modeling using Rosetta scoring functions evaluated the energetic favorability of peptide-protein interactions, ensuring that the designed sequence would preferentially bind to the intended target while minimizing off-target effects. The structural complementarity extends beyond simple sequence homology to include three-dimensional shape complementarity and electrostatic compatibility [1].
The specificity of ReACp53 for aggregation-prone p53 mutants has been confirmed through experimental studies demonstrating selective activity against cells expressing mutant p53 proteins compared to those with wild-type p53 [11] [1]. This selectivity arises from the structural differences between folded wild-type p53 and partially unfolded mutant forms, with ReACp53 specifically recognizing the exposed aggregation-prone segments that are buried in the native protein structure [11] [1].
| Design Aspect | Key Findings | Technical Details | Molecular Weight |
|---|---|---|---|
| Target Identification | p53 residues 252-258 identified as most aggregation-prone region using ZipperDB algorithm [3] [1] | Residues 252-258 (LTIITLE) scored <-23 kcal/mol aggregation propensity | N/A |
| Structural Basis | Crystal structures of LTIITLE (252-258) and TIITLE (253-258) segments determined at atomic resolution [1] [2] | PDB structures 4RP6 (LTIITLE) and 4RP7 (TIITLE) determined by X-ray crystallography | N/A |
| Aggregation Site | LTIITLE forms class 2 face-to-back amyloid spine; TIITLE forms class 1 face-to-face interface [1] [2] | Steric zipper formation with tight, dry interfaces between beta-sheets | N/A |
| Inhibitor Design Strategy | Modified rational approach starting from LTIITLE structure with aggregation-inhibiting residues [1] [2] | Single/double K or R substitutions at positions 1, 3, and 5 tested computationally | N/A |
| Rational Substitution | Arginine substitution at position 3 (I254R) creates steric clash preventing aggregation [1] [2] | LTRITLE sequence selected as best candidate with I254R mutation | N/A |
| Structural Complementarity | Rosetta computational analysis used to score structural complementarity to original template [1] [2] | Rosetta scoring function evaluated binding energy and structural fit | N/A |
| Cell Penetration | Poly-arginine cell-penetrating tag (R9) fused to N-terminus with RPI linker [3] [4] [5] [6] | Final sequence: RRRRRRRRRRPILTRITLE (19 amino acids total) | 2617.13 Da |
| Sequence Optimization | Candidate peptides screened in vitro for aggregation inhibition and specificity [1] [2] | Substoichiometric concentrations effective for in vitro aggregation blocking | N/A |
| Binding Mechanism | ReACp53 binds to residues 180-233 of R175H mutant through hydrophobic interactions [7] [8] [9] | Strong hydrophobic interactions with L188 and L201; salt bridges with D186, E198, D204, E221, E224 | N/A |
| Molecular Dynamics | MD simulations reveal stabilization of ordered secondary structure and reduced loop flexibility [7] [8] [9] [10] | All-atom MD simulations show increased intra-molecular interactions in p53 core domain | N/A |
| Specificity Enhancement | Protective binding pattern shields aggregation-prone fragment (182-213) from water exposure [7] [8] [9] | Specific binding protects aggregation-prone segment from solvent exposure | N/A |
| Computational Validation | Computational modeling validates peptide design and binding mechanisms [7] [8] [9] [10] | Computational predictions validated by experimental aggregation assays | N/A |
| Structural Feature | Characteristics | Molecular Interactions | Functional Outcome |
|---|---|---|---|
| Peptide Length | 19 amino acids total [3] [4] [5] [6] | N/A | Optimal size for cellular uptake |
| Molecular Formula | C108H206N52O24 [3] [4] [5] [6] | N/A | Stable peptide with good solubility |
| Amino Acid Sequence | RRRRRRRRRRPILTRITLE [3] [4] [5] [6] | N/A | Maintains activity while enabling cell entry |
| Cell Penetrating Region | Poly-arginine (R10) at N-terminus [1] [2] | Electrostatic interactions for membrane penetration | Facilitates intracellular delivery |
| Linker Region | RPI sequence connecting CPP to active region [1] [2] | Flexible connector maintaining peptide function | Preserves independent domain functions |
| Active Region | LTRITLE derived from p53 252-258 segment [1] [2] | Hydrophobic and electrostatic interactions | Specific aggregation inhibition |
| Target Binding Site | p53 residues 180-233 (R175H mutant) [7] [8] [9] | Hydrophobic contacts with L188, L201 | Stabilizes p53 core domain structure |
| Binding Affinity | Effective at substoichiometric concentrations [7] [8] [9] [1] | Salt bridges with D186, E198, D204, E221, E224 | Prevents further aggregation cascade |
| Structural Class | Cell-penetrating peptide with aggregation inhibitor [3] [1] | Mixed hydrophobic and electrostatic binding | Dual-function therapeutic peptide |
| Aggregation Mechanism | Steric zipper disruption through arginine clash [1] [2] | Steric hindrance prevents β-sheet stacking | Blocks amyloid fiber formation |
| Inhibition Mechanism | Competitive binding to aggregation-prone sequences [7] [8] [9] [1] | Masks aggregation-prone segment from water | Shifts equilibrium toward functional p53 |
| Conformational Change | Converts mutant p53 from punctate to soluble form [11] [1] | Restores wild-type-like conformation | Restores nuclear localization and activity |